molecular formula C22H25N3O5S B2711067 (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 2034508-61-5

(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

Número de catálogo: B2711067
Número CAS: 2034508-61-5
Peso molecular: 443.52
Clave InChI: PHWJHXNJMSJHEJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a structurally complex molecule featuring:

  • A benzo[c][1,2,5]thiadiazole core with a sulfone (dioxido) group, which enhances electron-withdrawing properties and stability.
  • A 2,3-dihydrobenzo[b][1,4]dioxin moiety linked via a methanone bridge, introducing rigidity and planar aromatic characteristics.

This hybrid structure combines heterocyclic systems known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibition .

Propiedades

IUPAC Name

(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-15-21(30-20-10-6-5-9-19(20)29-15)22(26)24-13-11-16(12-14-24)25-18-8-4-3-7-17(18)23(2)31(25,27)28/h3-10,15-16,21H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWJHXNJMSJHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)N3CCC(CC3)N4C5=CC=CC=C5N(S4(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound designated as (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a complex organic molecule with potential biological activities. This article synthesizes available data on its biological properties, focusing on its antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H21N3O4SC_{15}H_{21}N_{3}O_{4}S with a molecular weight of 339.4 g/mol . The structure consists of a piperidine ring connected to a thiadiazole moiety and a benzo[dioxin] derivative, which contributes to its unique biological profile.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole , particularly those containing the benzo[dioxin] structure, exhibit significant antimicrobial properties. For instance:

  • Antifungal Properties : A study highlighted that compounds similar to our target compound demonstrated potent antifungal activity against various Candida species and molds, with minimal inhibitory concentrations (MICs) showing effectiveness against azole-resistant strains .
CompoundMIC (μg/mL)Target Organism
C10.5Candida albicans
C10.8Candida glabrata

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. The compound's ability to inhibit cancer cell proliferation has been documented in various cell lines:

  • Cell Lines Tested : Human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines.
Cell LineGI50 (μg/mL)Reference
HCT1163.29
H46010.0
MCF-75.0

These values indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for microbial growth and cancer cell proliferation.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
  • Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in microbial cells and tumor cells, leading to cell death.

Study on Antifungal Activity

A notable study investigated the antifungal activity of a related thiadiazole derivative against clinical isolates resistant to standard antifungal treatments. The results demonstrated that these compounds could effectively reduce fungal viability while exhibiting low toxicity to human cells .

Study on Anticancer Activity

Another research effort focused on evaluating the anticancer efficacy of thiadiazole derivatives against multiple tumor cell lines. The findings revealed that certain derivatives showed higher activity than established chemotherapeutic agents like doxorubicin .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that compounds containing thiadiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives demonstrate effectiveness against various bacterial strains and fungi. The presence of the benzothiadiazole moiety enhances this activity by potentially disrupting microbial cell membranes.

StudyActivityReference
Study on Antimicrobial ActivityEffective against clinical isolates of bacteria and fungi
Comparative StudyEnhanced activity due to structural components

Anticancer Potential

Thiadiazole derivatives have been evaluated for their anticancer potential. Several studies highlight that these compounds exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundIC50 (µM)Cancer Type
Compound A0.060Breast Cancer (MCF-7)
Target CompoundNot yet establishedVarious Cancer Types

Enzyme Inhibition

The structure of this compound suggests potential as an enzyme inhibitor. Specifically, related thiadiazole compounds have shown the ability to inhibit monoamine oxidase (MAO) enzymes, which are critical in neurotransmitter metabolism. This inhibition can lead to increased levels of serotonin and norepinephrine, providing therapeutic approaches for mood disorders.

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • MAO Inhibition Study : A recent study synthesized new thiadiazole derivatives and evaluated their MAO inhibitory activities using fluorometric assays. The most potent compounds showed IC50 values significantly lower than traditional inhibitors like moclobemide.
  • Antimicrobial Activity Assessment : Research focused on the antimicrobial properties of thiadiazole derivatives against clinical isolates indicated promising activity warranting further exploration for therapeutic applications.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

Compound A : 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one (CAS: 883065-90-5)
  • Structure : Shares the 2,3-dihydrobenzo[b][1,4]dioxin moiety but replaces the thiadiazole-sulfone-piperidine system with a triazole-thiadiazole-nitrothiazole framework.
  • Molecular Weight : 379.37 g/mol (vs. ~500–550 g/mol for the target compound).
  • Activity: Not explicitly reported, but thiadiazole-triazole hybrids are known for antimicrobial properties .
Compound B : 1,3,4-Thiadiazole Derivatives (e.g., 13a–13d)
  • Structure : Features a 1,3,4-thiadiazole core with pyrazole and nitrophenyl substituents. Lacks the sulfone and piperidine groups.
  • Synthesis: Prepared via condensation of hydrazinecarbodithioates with hydrazonoyl chlorides in ethanol .
  • Activity : Demonstrated antimicrobial efficacy against E. coli, B. mycoides, and C. albicans .
Compound C : Benzo[h]chromene Derivatives
  • Structure : Contains a fused benzochromene system instead of the thiadiazole-dioxin framework.
Table 1 : Key Properties of Target Compound vs. Analogues
Property Target Compound Compound A Compound B Compound C
Core Structure Thiadiazole-sulfone + dioxin + piperidine Triazole-thiadiazole 1,3,4-Thiadiazole Benzo[h]chromene
Molecular Weight ~500–550 g/mol* 379.37 g/mol 350–400 g/mol 300–350 g/mol
Key Functional Groups Sulfone, methanone, piperidine Nitrothiazole, triazole Pyrazole, nitrophenyl Chromene, aryl substituents
Synthesis Complexity High (multi-step) Moderate Moderate Moderate
Reported Activity Hypothesized: Antimicrobial, enzyme inhibition Antimicrobial (inferred) Antimicrobial Antimycobacterial

*Estimated based on structural analogs.

Q & A

Q. How can isotopic labeling (e.g., ¹⁴C or ³H) track metabolic pathways of this compound?

  • Methodological Answer :
  • Synthesize labeled analogs via isotope-exchange reactions (e.g., tritium gas with Pd catalysis).
  • Use autoradiography or LC-MS/MS to trace metabolites in hepatocyte incubations.
  • Quantify mass balance to identify major excretion routes (urine vs. feces) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.